

"Protein kinase inhibitor 10" potential therapeutic applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Protein kinase inhibitor 10*

Cat. No.: *B15577251*

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In-depth Technical Guide: Protein Kinase Inhibitor 10

A comprehensive overview of the biochemical properties, mechanism of action, and potential therapeutic applications of **Protein Kinase Inhibitor 10**.

For an audience of researchers, scientists, and drug development professionals.

Initial Investigation and Compound Identification

Efforts to compile a comprehensive technical guide on "**Protein kinase inhibitor 10**" have revealed that this designation refers to a specific, commercially available chemical compound. This molecule is identified by the Chemical Abstracts Service (CAS) number 871317-00-9 and is also known by the synonym WAY-660114. Its molecular formula is C₁₄H₉FN₆S₂.

Despite its availability as a research chemical, an extensive search of peer-reviewed scientific literature and established chemical and biological databases has yielded a notable scarcity of published studies on this specific inhibitor. The currently available information is primarily sourced from the technical data sheets of commercial suppliers.

Biochemical and Pharmacological Profile

The primary characterization of **Protein Kinase Inhibitor 10** is based on its inhibitory activity against several protein kinases. The available data on its half-maximal inhibitory concentrations

(IC50) are summarized below.

Quantitative Data on Kinase Inhibition

Target Kinase Family/Protein	IC50 (μM)
TAM Receptors (Tyro3, Axl, Mer)	28.9
Focal Adhesion Kinase (FAK)	13.6
Proto-oncogene c-Kit (KIT)	2.41

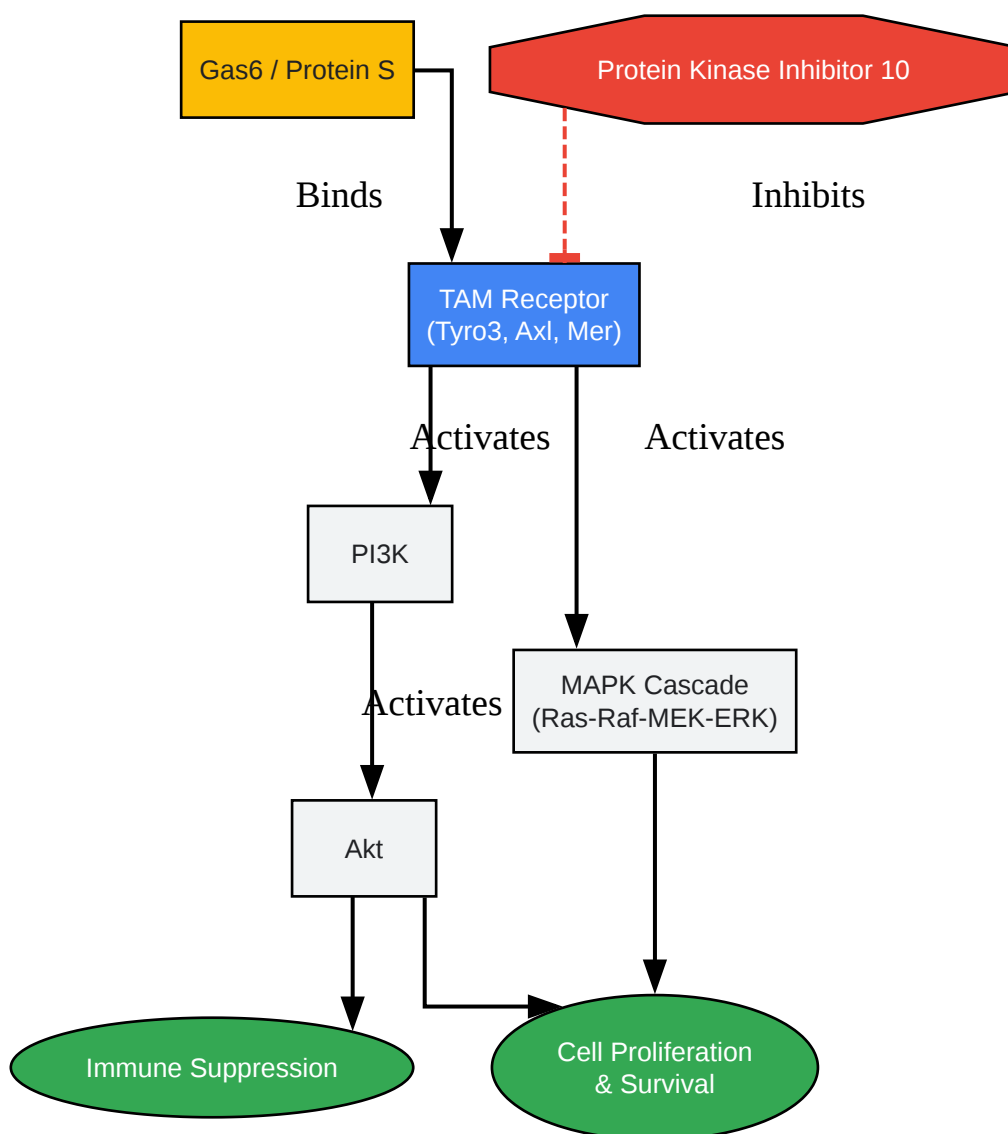
Data sourced from commercial vendor technical datasheets.

Mechanism of Action and Signaling Pathways

Based on its known targets, **Protein Kinase Inhibitor 10** is predicted to modulate several critical cellular signaling pathways. However, without dedicated research studies, the precise mechanism of action and the full spectrum of its downstream effects remain to be elucidated. The following descriptions are based on the established roles of its known targets.

Potential Inhibition of TAM Receptor Signaling

The TAM family of receptor tyrosine kinases—Tyro3, Axl, and Mer—are key regulators of the innate immune response, cell proliferation, survival, and adhesion. Their signaling is initiated by the binding of ligands such as Gas6 and Protein S, leading to receptor dimerization and autophosphorylation. This, in turn, activates downstream pathways including the PI3K-Akt and MAPK/ERK cascades. By inhibiting TAM receptors, **Protein Kinase Inhibitor 10** could potentially dampen these pro-survival and proliferative signals.



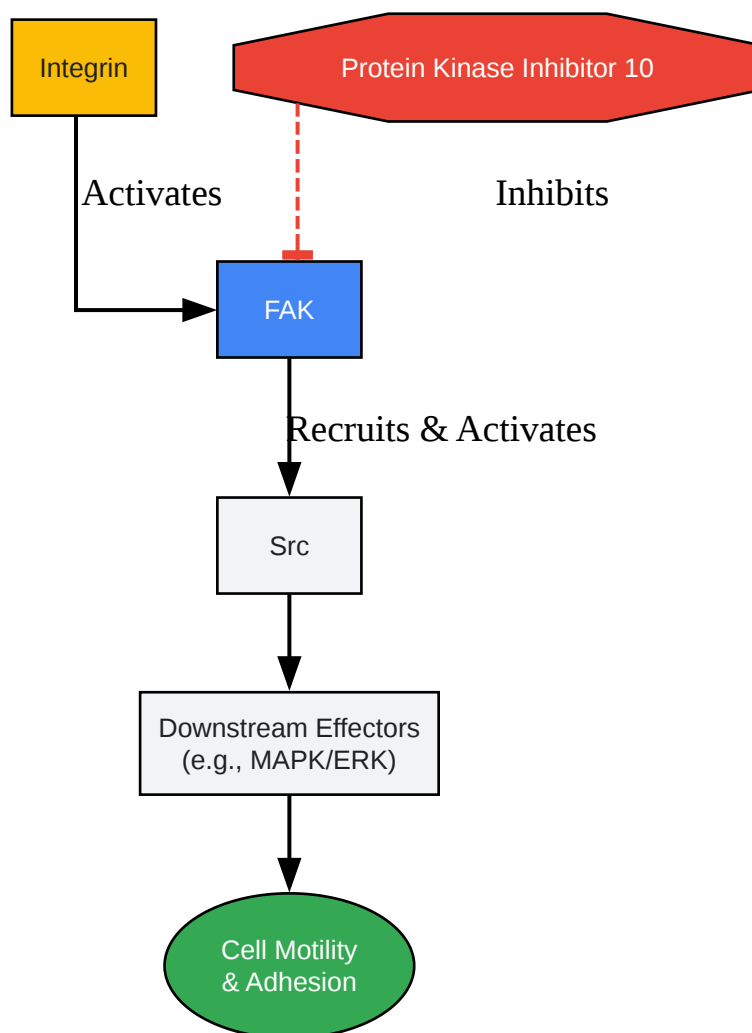
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Caption: Predicted inhibition of the TAM receptor signaling pathway by **Protein Kinase Inhibitor 10**.

Potential Inhibition of FAK Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, governing cell motility, adhesion, and proliferation. Upon integrin clustering at focal adhesions, FAK is autophosphorylated, creating a docking site for Src family kinases. This complex then phosphorylates other downstream targets, activating

pathways such as the MAPK/ERK cascade. Inhibition of FAK would be expected to disrupt these processes.

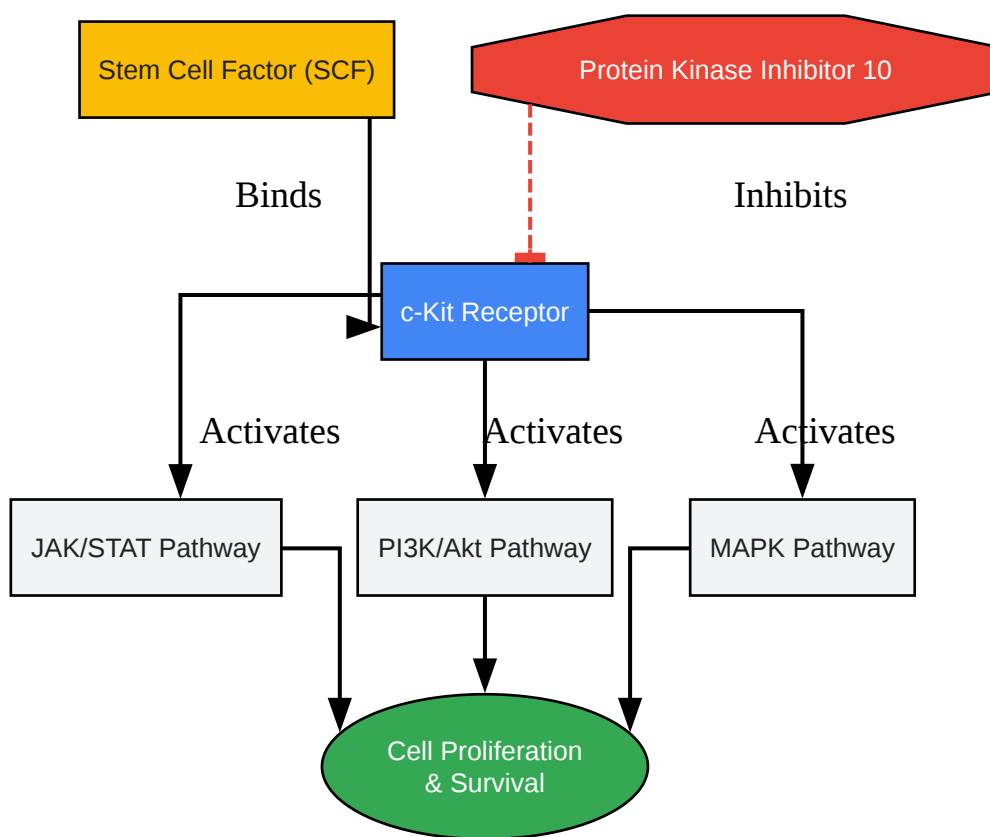


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Caption: Predicted inhibition of the FAK signaling pathway by **Protein Kinase Inhibitor 10**.

Potential Inhibition of KIT Signaling

c-Kit (KIT) is a receptor tyrosine kinase crucial for the development and survival of certain cell types, including hematopoietic stem cells, mast cells, and interstitial cells of Cajal. Binding of its ligand, stem cell factor (SCF), induces receptor dimerization, autophosphorylation, and the activation of multiple downstream pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which drive cell proliferation and survival. Given its lower IC₅₀ for KIT, **Protein Kinase Inhibitor 10** may be a more potent inhibitor of this pathway.



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Caption: Predicted inhibition of the c-Kit signaling pathway by **Protein Kinase Inhibitor 10**.

Potential Therapeutic Applications

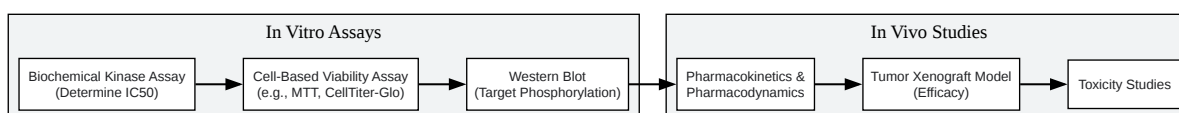
The therapeutic potential of **Protein Kinase Inhibitor 10**, as suggested by its targets, lies primarily in the field of oncology. Dysregulation of TAM receptors, FAK, and KIT is implicated in the progression of various cancers.

- **Overcoming Drug Resistance:** Axl, a TAM receptor, is frequently overexpressed in cancers that have developed resistance to conventional therapies. An inhibitor of Axl could potentially resensitize tumors to treatment.
- **Anti-Metastatic Activity:** FAK is a key mediator of cell migration and invasion, which are critical steps in the metastatic cascade. Inhibition of FAK could therefore limit the spread of cancer.

- **Targeting Specific Cancers:** Mutations that lead to the constitutive activation of KIT are known drivers of gastrointestinal stromal tumors (GISTs) and certain types of leukemia. A KIT inhibitor could be a targeted therapy for these malignancies.

Experimental Protocols

Due to the lack of published research, detailed, validated experimental protocols for the use of **Protein Kinase Inhibitor 10** are not available in the public domain. Researchers wishing to utilize this compound would need to adapt standard protocols for kinase inhibition assays, cell-based assays, and in vivo studies. A generalized workflow for evaluating a novel kinase inhibitor is presented below.



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Caption: A generalized experimental workflow for the preclinical evaluation of a novel protein kinase inhibitor.

Conclusion and Future Directions

Protein Kinase Inhibitor 10 (CAS 871317-00-9) is a multi-kinase inhibitor targeting TAM receptors, FAK, and KIT. Based on this profile, it holds theoretical promise as a research tool and a potential starting point for drug discovery efforts in oncology. However, the profound lack of publicly available, peer-reviewed data on its biological effects, mechanism of action, and efficacy in disease models is a significant limitation.

For this compound to be considered for any therapeutic application, extensive preclinical research is required. This would involve:

- **Comprehensive Kinome Profiling:** To determine its selectivity and identify potential off-target effects.

- In-depth Cellular Studies: To validate its on-target effects and elucidate the downstream consequences of inhibiting TAM, FAK, and KIT signaling in various cancer cell lines.
- In Vivo Efficacy and Safety Studies: To assess its anti-tumor activity, pharmacokinetic properties, and toxicity profile in animal models.

Without such foundational research, the therapeutic potential of "**Protein Kinase Inhibitor 10**" remains speculative.

- To cite this document: BenchChem. ["Protein kinase inhibitor 10" potential therapeutic applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15577251#protein-kinase-inhibitor-10-potential-therapeutic-applications\]](https://www.benchchem.com/product/b15577251#protein-kinase-inhibitor-10-potential-therapeutic-applications)

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